

Application Note: Detection of 1cP-MiPLA in Seized Drug Samples

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1cP-MiPLA

Cat. No.: B15601257

[Get Quote](#)

Abstract

This application note provides detailed protocols for the identification and quantification of 1-cyclopropionyl-N-methyl-N-isopropyllysergamide (**1cP-MiPLA**), a novel psychoactive substance (NPS) and an analog of lysergic acid diethylamide (LSD), in seized drug samples. Methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are presented, offering protocols for both qualitative and quantitative analyses. This document is intended for researchers, forensic scientists, and drug development professionals involved in the analysis of emerging synthetic drugs.

Introduction

The proliferation of NPS continues to pose a significant challenge to forensic laboratories and public health. **1cP-MiPLA** is a lysergamide derivative that has emerged on the illicit drug market.^{[1][2]} Structurally similar to LSD, it is crucial to have validated and reliable analytical methods for its unambiguous identification in seized materials, such as blotter paper.^[3] This note details protocols that enable the separation of **1cP-MiPLA** from its isomers and other related compounds, ensuring accurate identification for forensic purposes.^{[1][2][4]}

Analytical Methods

Two primary analytical techniques are detailed for the analysis of **1cP-MiPLA**: GC-MS for qualitative identification and UHPLC-MS/MS for highly sensitive quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the identification of volatile and semi-volatile compounds. However, care must be taken with LSD analogs, as some may undergo degradation or deacylation during analysis, particularly in certain solvents like methanol.^{[2][4][5][6]} Acetonitrile is a more suitable solvent for **1cP-MiPLA** analysis, as deacylation has not been observed in this solvent.^{[1][6]}

2.1.1. Experimental Protocol: GC-MS

- Sample Preparation:
 - Excise a portion of the seized sample (e.g., a 2 mm square from a blotter sheet).^[7]
 - Extract the sample with 1 mL of a suitable solvent such as acetonitrile, acetone, diethyl ether, or dichloromethane.^{[1][2][4][7]} Methanol should be avoided as it can cause alcoholysis of some LSD analogs.^{[2][4]}
 - Sonicate the sample for 15 minutes.^[7]
 - Filter the extract through a 0.22 µm syringe filter into an autosampler vial.
- Instrumentation:
 - A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Chromatographic Conditions:
 - Column: HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
 - Injector Temperature: 280 °C
 - Oven Temperature Program: Initial temperature of 120 °C held for 1 minute, then ramped at 15 °C/min to 280 °C and held for 5 minutes.^[8]
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Injection Volume: 1 μ L (splitless mode).
- Mass Spectrometry Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Scan Range: m/z 40-550.
- Expected Results:
 - The elution order of **1cP-MiPLA** is typically after its isomer 1cP-LSD.[1][2][4] In one study, the retention time for **1cP-MiPLA** was 32.345 minutes.[1]
 - Key mass fragments for lysergamide analogs include m/z 221, 207, 196, 181, 167, and 154.[2][4][6] For analogs with an N-methyl-isopropyl group like MiPLA, characteristic fragments at m/z 72 and 58 are observed.[1][9] The molecular ion for **1cP-MiPLA** is expected at m/z 391.[1]

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

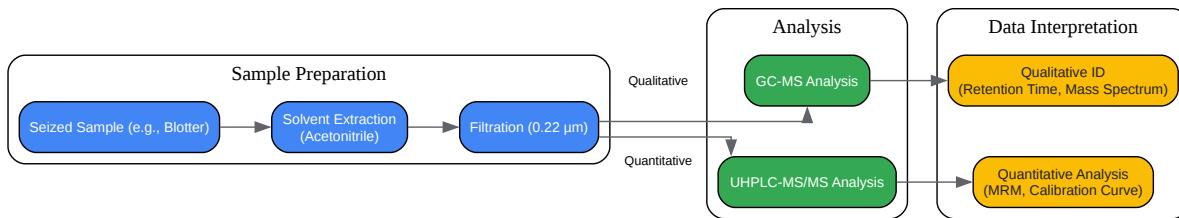
UHPLC-MS/MS provides high sensitivity and selectivity, making it ideal for the trace analysis and quantification of **1cP-MiPLA**, particularly in complex matrices or when low concentrations are expected.[10][11]

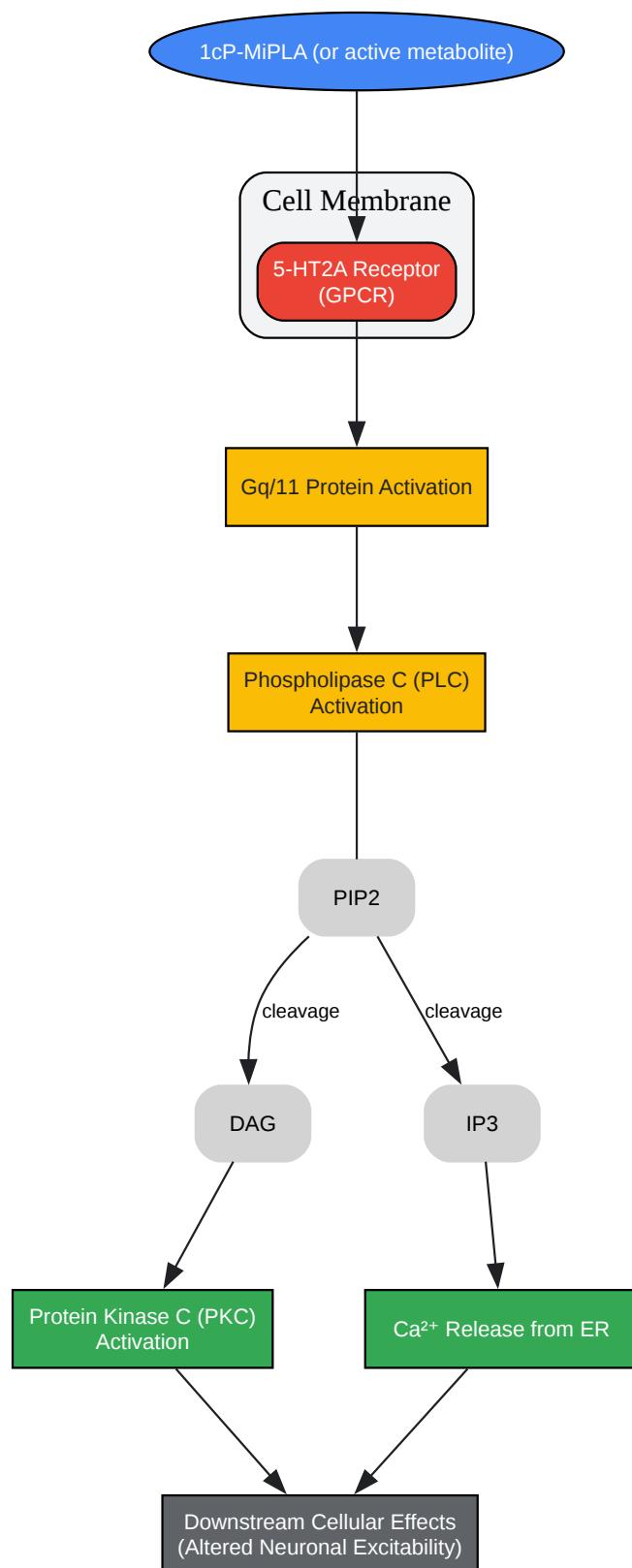
2.2.1. Experimental Protocol: UHPLC-MS/MS

- Sample Preparation:
 - Follow the same extraction procedure as for GC-MS (Section 2.1.1), using acetonitrile as the solvent.
 - The extract can be diluted as necessary with the initial mobile phase composition.

- Instrumentation:
 - A UHPLC system coupled to a triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF).
- Chromatographic Conditions:
 - Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 μ m particle size).[8]
 - Mobile Phase A: 0.1% formic acid in water.[7][12]
 - Mobile Phase B: 0.1% formic acid in acetonitrile.[7][12]
 - Gradient: A typical gradient would be 5% B to 95% B over 10 minutes, followed by a hold and re-equilibration.[7][12]
 - Flow Rate: 0.3 mL/min.[7][12]
 - Column Temperature: 40 °C.[8]
 - Injection Volume: 1 μ L.[12]
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Source Temperature: 550 °C.[7][12]
 - Ion Spray Voltage: 5500 V.[7][12]
 - Detection Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor-to-product ion transitions should be optimized for **1cP-MiPLA**. The protonated molecule $[M+H]^+$ for **1cP-MiPLA** is m/z 392.[8]
 - High-Resolution MS: For accurate mass measurement, a scan range of m/z 100-650 can be used.[8]

Quantitative Data


The following table summarizes the quantitative performance of a validated UHPLC-MS/MS method for the analysis of various LSD analogs, including **1cP-MiPLA**, in biological samples, which can be indicative of the performance achievable for seized material analysis.[10][11]


Analyte	Limit of Quantification (LOQ) (pg/mL)	Precision (%RSD)	Accuracy (%)	Recovery (%)
1cP-MiPLA	0.5	≤ 15.8	± 14.4	80.6 - 118.6
1cP-LSD	0.5	≤ 15.8	± 14.4	80.6 - 118.6
LSD	0.5	≤ 15.8	± 14.4	80.6 - 118.6
MiPLA	0.5	≤ 15.8	± 14.4	80.6 - 118.6

Data adapted from a study on biological samples, demonstrating the high sensitivity of the UHPLC-MS/MS method.[10][11]

Visualizations

Experimental Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Forensic Aspects of Designer LSD Analogs Identification by GC-MS (EI) and UV Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Forensic Aspects of Designer LSD Analogs Identification by GC-MS (EI) and UV Spectroscopy [ouci.dntb.gov.ua]
- 5. Identification of LSD Derivatives, 1cP-LSD, MIPLA and 1B-LSD in Illegal Products as Paper Sheet [jstage.jst.go.jp]
- 6. Forensic Aspects of Designer LSD Analogs Identification by GC-MS (EI) and UV Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of LSD analogs, 1cP-AL-LAD, 1cP-MIPLA, 1V-LSD and LSZ in sheet products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A highly sensitive UHPLC-MS/MS method for determining 15 designer LSD analogs in biological samples with application to stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A highly sensitive UHPLC-MS/MS method for determining 15 designer LSD analogs in biological samples with application to stability studies - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. Identification of LSD analogs, 1cP-AL-LAD, 1cP-MIPLA, 1V-LSD and LSZ in sheet products | springermedizin.de [springermedizin.de]
- To cite this document: BenchChem. [Application Note: Detection of 1cP-MiPLA in Seized Drug Samples]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15601257#detecting-1cp-mipla-in-seized-drug-samples>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com